Malonic acid-13C3
Overview
Description
Malonic acid-13C3, also known as this compound, is a useful research compound. Its molecular formula is C3H4O4 and its molecular weight is 107.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Extraction and Recovery
Malonic acid serves as a vital backbone reactant in synthesizing higher-order carboxylic compounds. A study highlighted the extraction of malonic acid from biological sources such as fermentation broth, exploring the impacts of various parameters like TBP concentration, diluents types, and malonic acid concentration itself. This research is pivotal in understanding the reactive extraction of malonic acid, supported by Fourier Transform Infrared Spectroscopy for bond formation insights (Dhongde, De, & Wasewar, 2019).
Biotechnological Production
Malonic acid finds its utility in pharmaceutical and cosmetic industries. Recent developments include designing an artificial synthetic pathway for malonic acid production biologically. This innovation involves converting oxaloacetate to malonic acid via intermediate steps, utilizing specific enzymes and employing a cellulolytic thermophilic fungus for production, marking a significant stride in the biological synthesis of malonic acid from renewable resources (Gu et al., 2022).
Isotopic Labeling in NMR Studies
The reactivity of malonic acid makes it a candidate for NMR studies. One study investigated its tautomerism and provided complete NMR spectral assignments for its nitro derivatives. This research offers insights into the structural characterization of these compounds, crucial for developing new classes of materials with specified sensitivities and decomposition rates (Sebban et al., 2005).
Synthesis of Labeled Compounds
Malonic acid-13C3 has been utilized in the synthesis of labeled phenolic acids for isotope dilution mass spectrometry (IDMS), aiding in accurate quantification in various analytical applications. This synthesis involves a one-step malonic acid condensation, demonstrating the chemical's role in creating internal standards for precise measurements in analytical chemistry (Robbins & Schmidt, 2004).
Quantum Information Processing
In the realm of quantum computing, this compound has been used to create a solid-state NMR system for quantum-information processing. This system demonstrates high-fidelity quantum control and offers substantial potential for advancing quantum investigations, leveraging the unique properties of malonic acid in a highly controlled scientific setting (Baugh et al., 2005).
Safety and Hazards
Future Directions
Recent advances in synthetic biology and computational biology have enabled designing novel and specific metabolic pathways for desired chemicals . The production of malonic acid by microbial fermentation via bioconversion of renewable feedstock has generated considerable interest worldwide . This study presents a novel biological pathway for producing malonic acid from renewable resources in the future .
Mechanism of Action
Target of Action
Malonic acid-13C3, also known as malonic-13C3 acid, interacts with several targets. These include Aspartate 1-decarboxylase in Shigella flexneri, Proto-oncogene tyrosine-protein kinase Src in humans, Sigma factor SigB regulation protein RsbQ in Bacillus subtilis, Putative cytochrome P450 in Streptomyces coelicolor, U1 small nuclear ribonucleoprotein A in humans, Malonamidase E2 in Bradyrhizobium japonicum, and Acetyl transferase in Salmonella typhimurium . These targets play various roles in cellular processes, including signal transduction, protein synthesis, and metabolic regulation.
Mode of Action
The interaction of this compound with its targets results in various biochemical changes. For instance, it acts as a competitive inhibitor in the respiratory electron transport chain against succinate dehydrogenase . It also influences the mechanical and thermal properties of chitosan/collagen scaffolds through non-covalent cross-linking .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the fatty acid biosynthesis pathway, where it is converted into malonyl-CoA . It also plays a role in the synthesis of essential oils through the malonic acid pathway . Additionally, it is involved in the formation of secondary organic aerosols (SOAs), contributing to climate change .
Pharmacokinetics
It is known that the compound is a solid with a melting point of 132-135 °c (dec) .
Result of Action
The action of this compound at the molecular and cellular level results in various effects. For instance, it disrupts cell integrity and changes cell morphology . It also inhibits mTORC1 kinase activity, downregulating other biosynthetic functions controlled by mTORC1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the chemical stability of essential oils synthesized through the malonic acid pathway
Biochemical Analysis
Biochemical Properties
Malonic acid-13C3: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of malonate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway . The nature of these interactions is complex and involves a series of enzymatic reactions.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it is implicated in various non-cancer disorders that are associated with inborn-error metabolism .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been used to identify and quantitate all three malonic acids in wild type (WT) and MCD-D plasma with high accuracy .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the metabolism of malonate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway .
Properties
IUPAC Name |
(1,2,3-13C3)propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.040 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102342-85-8 | |
Record name | 102342-85-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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